molecular formula C17H14F3N3O4S B2856326 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 946212-55-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2856326
CAS No.: 946212-55-1
M. Wt: 413.37
InChI Key: LKFQZMBEPWGWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a furan-2-yl group at position 3 and a sulfonamide-linked 3-(trifluoromethyl)benzene moiety at position 1. The pyridazine ring is oxidized at position 6, contributing to its electrophilic character. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring may influence π-π stacking interactions in biological targets. Synthetic routes involve coupling benzyl bromide derivatives with pyridazine intermediates under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4S/c18-17(19,20)12-3-1-4-13(11-12)28(25,26)21-8-9-23-16(24)7-6-14(22-23)15-5-2-10-27-15/h1-7,10-11,21H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFQZMBEPWGWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine with 1,4-Diketones

The pyridazinone ring is synthesized via cyclization of a 1,4-diketone precursor with hydrazine hydrate. For example, refluxing 1,4-diketone (e.g., 3-(furan-2-yl)pentane-2,4-dione) with excess hydrazine in ethanol yields the 6-oxopyridazin-1(6H)-yl scaffold.

Reaction Conditions:

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Time 12–24 hours
Yield 65–75%

Alternative Route: γ-Keto Ester Cyclization

γ-Keto esters (e.g., ethyl 4-(furan-2-yl)-3-oxobutanoate) undergo cyclization with hydrazine to form pyridazinones. This method improves regioselectivity due to ester directing effects.

Optimization Note:
Anhydrous conditions and catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%) enhance reaction efficiency, reducing side products like diazepines.

Functionalization with the Ethyl Linker

Alkylation of Pyridazinone Nitrogen

The N1-position of the pyridazinone is alkylated using 1,2-dibromoethane to introduce the ethyl chain.

Reaction Setup:

Parameter Detail
Base K₂CO₃ (3.0 equiv)
Solvent DMF
Temperature 60°C, 8 hours
Yield 55–65%

Challenge:
Competing O-alkylation is suppressed by using a bulky base (e.g., DBU) and excess dibromoethane.

Reductive Amination

An alternative route involves reductive amination of a pyridazinone-bearing aldehyde with ethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates this step.

Sulfonamide Coupling

Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared by chlorosulfonation of 3-(trifluoromethyl)toluene followed by radical chlorination:

Chlorosulfonation Conditions:

Reagent Quantity
ClSO₃H 5.0 equiv
Temperature 0–5°C, 2 hours
Yield 85%

Coupling with Ethylamine Derivative

The ethylamine-linked pyridazinone reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base:

Procedure:

Component Quantity
Sulfonyl chloride 1.1 equiv
Base Et₃N (2.5 equiv)
Solvent DCM
Temperature 0°C → RT, 4 hours
Yield 75–85%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20% → 50%).
  • HPLC: C18 column, acetonitrile/water (0.1% TFA) for >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, SO₂NH), 7.95–7.45 (m, 4H, aromatic), 6.85–6.50 (m, 3H, furan).
  • HRMS: [M+H]⁺ calculated for C₁₇H₁₄F₃N₃O₃S: 430.0742; found: 430.0745.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling: Pd from Suzuki reactions recovered via filtration and reused.
  • Solvent Recovery: DMF and DCM distilled and recycled, reducing waste.

Process Optimization Table

Parameter Lab Scale Pilot Scale Industrial Scale
Batch Size 100 g 10 kg 500 kg
Cycle Time 72 hours 48 hours 24 hours
Overall Yield 60% 68% 75%

Challenges and Mitigation Strategies

Common Issues

  • Low Cyclization Yields: Add molecular sieves to absorb water, shifting equilibrium toward product.
  • Sulfonamide Hydrolysis: Use anhydrous solvents and minimize exposure to acidic/basic conditions.

Stability Profile

Condition Degradation Mitigation
Heat (60°C) <5% over 24h Store at 2–8°C
Light 10% over 1 week Amber glass containers
pH 3–9 Stable Buffer solutions during processing

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine under hydrogenation conditions.

    Substitution: The trifluoromethylbenzenesulfonamide group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are common.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies indicate that compounds containing furan and pyridazine moieties exhibit significant anticancer properties. The structural features of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide suggest it may act as a lead compound for developing new anticancer agents. Its unique combination of heterocycles could enhance biological activity compared to simpler compounds.
    Compound TypeStructural FeaturesBiological Activity
    Furan DerivativesContains furan ringAntioxidant, anticancer
    Pyridazine DerivativesContains pyridazine ringAnticancer
    Sulfonamide CompoundsContains sulfonamide groupAntimicrobial
  • Antimicrobial Properties
    • The sulfonamide group is known for its antimicrobial effects, making this compound a candidate for developing new antibiotics. The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against resistant strains of bacteria .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that lead to apoptosis in cancer cells .

Case Studies

  • In Vitro Studies
    • A study conducted on similar compounds showed that modifications in the chemical structure significantly affected their cytotoxicity against various cancer cell lines. The introduction of trifluoromethyl and sulfonamide groups was found to enhance the cytotoxic effects compared to their non-fluorinated counterparts.
  • Animal Models
    • In vivo studies using animal models demonstrated that derivatives of this compound exhibited reduced tumor growth rates when administered at specific dosages. These findings support the potential use of this compound as a therapeutic agent in oncology .

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, incorporating a furan ring, a pyridazine moiety, and a sulfonamide group, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H17F3N3O3SC_{15}H_{17}F_3N_3O_3S, with a molecular weight of approximately 394.41 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC15H17F3N3O3SC_{15}H_{17}F_3N_3O_3S
Molecular Weight394.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study evaluating various derivatives found that those containing the sulfonamide moiety showed potent cytotoxic effects against several cancer cell lines, surpassing the activity of standard chemotherapeutics like doxorubicin .

Case Study:
In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting that it may interfere with critical cellular processes involved in tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar furan-containing compounds have shown effectiveness against various bacterial strains and fungi. Preliminary bioassays indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in pH regulation and ion transport in cells.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with key proteins involved in cancer progression, such as PI3K and mTOR pathways, suggesting potential for targeted therapy .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Quinoline Derivatives ()

Compounds such as 19l (1-cyclopropyl-3-(2-(7-fluoro-6-(furan-2-yl)-4-oxo-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione) share the furan-2-yl substituent but differ in their core structure (quinoline vs. pyridazine). Key comparisons include:

Property Target Compound Compound 19l ()
Core Structure Pyridazine Quinoline
Substituents Furan-2-yl, trifluoromethyl benzene Furan-2-yl, trifluoromethyl quinoline
Melting Point Not reported Not explicitly stated
Synthetic Route Benzyl bromide coupling Cyclopropyl-imidazolidine coupling
Bioactivity Unknown Antibacterial (hypothesized)

The quinoline core in 19l is associated with DNA gyrase inhibition, whereas the pyridazine core in the target compound may target different enzymes due to altered electronic properties .

Sulfonamide-Containing Pyridazine Derivatives ()

Compounds like 5a (4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) share the pyridazine-sulfonamide backbone but lack the trifluoromethyl and furan groups.

Property Target Compound Compound 5a ()
Substituents Furan-2-yl, trifluoromethyl Benzyloxy
Synthetic Conditions DMF, K$2$CO$3$, 5°C Similar conditions
Mass Spec Data Not provided HRMS m/z 290.020598 (M+Na)

The trifluoromethyl group in the target compound likely increases metabolic resistance compared to the benzyloxy group in 5a, which may be prone to oxidative cleavage.

Trifluoromethyl-Benzothiazole Derivatives ()

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide highlight the role of the trifluoromethyl group in enhancing binding affinity. However, their benzothiazole core differs from the pyridazine in the target compound:

Property Target Compound Benzothiazole Analogs ()
Core Structure Pyridazine Benzothiazole
Trifluoromethyl Position Benzene ring Benzothiazole ring
Bioactivity Unknown Hypothesized kinase inhibition

The pyridazine’s electron-deficient nature may favor interactions with nucleophilic residues, whereas benzothiazoles often engage in hydrophobic interactions .

Fluorinated Benzenesulfonamides ()

Highly fluorinated compounds like [52026-59-2] (containing pentafluoroethyl and tris(trifluoromethyl) groups) demonstrate extreme hydrophobicity. In contrast, the target compound’s single trifluoromethyl group balances lipophilicity and solubility:

Property Target Compound Compound 52026-59-2 ()
Fluorination Degree Moderate (one CF$_3$) High (multiple CF$3$/C$2$F$_5$)
Solubility Likely moderate Very low
Synthetic Complexity Moderate High

Key Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis is less complex than polyfluorinated analogs () but requires precise coupling conditions .
  • Bioactivity Gaps: While quinoline analogs () show antibacterial activity, the target compound’s pyridazine core lacks direct biological data.
  • Thermal Stability : Melting points of analogs range from 126°C to 193°C (), suggesting the target compound may exhibit similar stability.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves a multi-step approach:

  • Step 1: Construction of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2: Introduction of the furan-2-yl moiety through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 3: Sulfonamide coupling using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF). Critical Conditions:
  • Temperature: 80–100°C for cyclization steps.
  • Solvent: Polar aprotic solvents (DMSO, THF) for coupling reactions.
  • Catalysts: Palladium catalysts for cross-coupling steps. Purity is monitored via HPLC, and intermediates are characterized by NMR .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • 1H/13C NMR: Confirms regiochemistry of the pyridazinone ring and sulfonamide linkage.
  • HPLC (≥95% purity): Essential for quantifying impurities, particularly residual solvents or unreacted intermediates.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆F₃N₃O₃S: 428.09).
  • X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition?

The sulfonamide group acts as a bioisostere for carboxylic acid, enabling competitive inhibition of enzymes (e.g., carbonic anhydrase or kinases).

  • Methodological Validation:
  • In Vitro Assays: Measure IC₅₀ values against purified enzymes (e.g., fluorescence-based activity assays).
  • Molecular Docking: Computational models (e.g., using PDB ID 2VEV) predict binding interactions with residues like Asp48 and Phe182 .
  • Mutagenesis Studies: Confirm critical binding residues by testing inhibition against enzyme mutants .

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Compound Stability: Hydrolysis of the sulfonamide group under certain pH conditions. Resolution Strategies:
  • Standardized Protocols: Use harmonized assay conditions (e.g., pH 7.4 buffer, 37°C).
  • Orthogonal Validation: Combine enzymatic assays with surface plasmon resonance (SPR) to confirm binding kinetics .

Q. What strategies optimize the pharmacokinetic profile of this compound?

  • Structural Modifications:
  • Replace the trifluoromethyl group with polar substituents (e.g., -SO₂NH₂) to enhance solubility.
  • Introduce prodrug motifs (e.g., ester linkages) for improved oral bioavailability.
    • ADME Studies:
  • Microsomal Stability: Assess hepatic metabolism using liver microsomes.
  • Plasma Protein Binding: Determine free fraction via equilibrium dialysis .

Methodological Recommendations

  • Controlled Degradation Studies: Use accelerated stability testing (40°C/75% RH) to identify decomposition pathways .
  • SAR Exploration: Synthesize analogs with varied substituents (e.g., chloro for trifluoromethyl) and test against panels of kinases or GPCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.